molecular formula C8H7N3O3 B6223948 4-azido-3-methoxybenzoic acid CAS No. 1417719-65-3

4-azido-3-methoxybenzoic acid

Cat. No.: B6223948
CAS No.: 1417719-65-3
M. Wt: 193.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-3-methoxybenzoic acid is a synthetic benzoic acid derivative functionalized with an azide group and a methoxy substituent. This structure makes it a valuable building block and intermediate in organic synthesis, medicinal chemistry, and materials science research. The azide group is particularly useful for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions allow for the efficient and selective ligation of molecules, which is instrumental in probe development, bioconjugation, and the synthesis of complex molecular architectures. Researchers can utilize the carboxylic acid functional group for further derivatization, enabling the creation of amides or esters for various applications. As a derivative of vanillic acid , a naturally occurring compound, its modified structure may be of interest in exploring new chemical spaces. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, considering the potential energetic properties of organic azides.

Properties

CAS No.

1417719-65-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Azido 3 Methoxybenzoic Acid and Its Precursors

Precursor Synthesis and Functional Group Introduction

The construction of 4-azido-3-methoxybenzoic acid hinges on the sequential and controlled introduction of the carboxylic acid, methoxy (B1213986), and azido (B1232118) moieties onto a benzene (B151609) ring in the desired 1, 3, and 4 positions, respectively. A common and logical precursor for this synthesis is 4-amino-3-methoxybenzoic acid, which is commercially available. sigmaaldrich.comchemicalbook.comtcichemicals.comncats.io The synthesis can also be envisioned starting from more basic materials, requiring a carefully planned sequence of reactions to achieve the target substitution pattern.

The arrangement of substituents on the benzene ring is critical and is dictated by the directing effects of the groups already present. In the context of synthesizing 4-azido-3-methoxybenzoic acid, a plausible synthetic strategy would start from a precursor where the substitution pattern is already established or can be reliably controlled.

For instance, starting with 3-methoxy-4-hydroxybenzoic acid, a known compound, one can introduce a nitro group, which can later be reduced to an amine and subsequently converted to an azide (B81097). A study on the synthesis of bosutinib (B1684425), a protein kinase inhibitor, utilized methyl 3-methoxy-4-hydroxybenzoate as a starting material. mdpi.com Nitration of a similar compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, with nitric acid in acetic acid resulted in the introduction of a nitro group at the position ortho to the methoxy group and meta to the ester group, yielding methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. mdpi.com This demonstrates a strategy to control the substitution pattern.

In the case of 4-azido-3-methoxybenzoic acid, the methoxy group (-OCH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. If starting from 3-methoxybenzoic acid, electrophilic substitution would likely occur at the positions ortho and para to the methoxy group.

A general approach to synthesizing 3,4-disubstituted benzoic acids can involve the condensation of o-acyl benzoic acids with various reagents. nih.gov Another versatile method starts with readily available aldehydes or ketones and p-bromobenzyltriphenylphosphonium bromide in a Wittig reaction to form p-bromostyrene intermediates, which can then be further functionalized. nih.gov

The carboxylic acid group can be introduced onto the benzene ring through several established methods. One common industrial method is the oxidation of an alkylbenzene, such as toluene, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. jocpr.com

Another widely used laboratory-scale method is the carbonation of a Grignard reagent. This involves reacting an aryl magnesium halide (e.g., from an aryl bromide) with carbon dioxide, followed by acidic workup to yield the benzoic acid derivative.

Alternatively, the hydrolysis of nitriles or the oxidation of primary alcohols or aldehydes attached to the benzene ring can also yield the carboxylic acid functionality. A synthetic route for benzoic acids from arylboronic acids and acetylacetate has also been reported, using a copper(I) iodide catalyst in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

The methoxy group is typically introduced onto an aromatic ring through the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. This requires a precursor with a hydroxyl group at the desired position.

For the synthesis of 4-azido-3-methoxybenzoic acid, a common precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid) or isovanillic acid (3-hydroxy-4-methoxybenzoic acid). A synthetic route to bosutinib starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the use of such precursors. mdpi.com

The introduction of the azido group is a crucial step in the synthesis of 4-azido-3-methoxybenzoic acid. The most common and direct method for converting a primary aromatic amine to an azide is through a two-step diazotization-azidation sequence. This involves the reaction of the aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with an azide source, typically sodium azide (NaN₃), to yield the corresponding aryl azide.

A general procedure for the synthesis of 4-azidobenzoic acid from 4-aminobenzoic acid involves dissolving the amine in aqueous hydrochloric acid, followed by the dropwise addition of sodium nitrite solution at 0°C. rsc.orgbeilstein-journals.org After a period of stirring, a solution of sodium azide is added, leading to the formation of the azide product. rsc.orgbeilstein-journals.org This method can be directly applied to 4-amino-3-methoxybenzoic acid.

Another powerful method for introducing an azido group is the diazo-transfer reaction. This typically involves the reaction of a primary amine with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide. researchgate.netacs.org While highly effective, these reagents can be hazardous and require careful handling. A study on the diazo-transfer reaction using o-nitrobenzenesulfonyl azide (o-NBSA) has also been reported. researchgate.net

The synthesis of aryl azides can also be achieved through the copper-catalyzed reaction of aryl halides (iodides or bromides) with sodium azide. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of the desired product, 4-azido-3-methoxybenzoic acid. This involves a careful selection of solvents, reagents, temperature, and reaction time.

The choice of solvent can significantly influence the rate and outcome of the diazotization and azidation reactions. For the diazotization of primary aromatic amines that are sparingly soluble in water, a solution or melt of the amine can be prepared in a water-soluble acid (e.g., sulfuric acid, acetic acid) or an organic solvent (e.g., methanol (B129727), acetone, dimethylformamide) before precipitation in water. google.com

In diazo-coupling reactions, which share mechanistic similarities with the reaction of diazonium salts with azide, solvent effects can be pronounced. A study on the kinetics of diazo-coupling reactions of benzenediazonium (B1195382) fluoroborates with 2-naphthol (B1666908) revealed that the reaction rate was significantly faster in dipolar aprotic solvents (like dimethyl sulfoxide or N,N-dimethylformamide) compared to protic solvents (like methanol or water). oup.com This was attributed to the poor solvation of the naphtholate anion in aprotic solvents, which increases its nucleophilicity. oup.com Conversely, for the reaction with the neutral nucleophile 1,3,5-trimethoxybenzene, no significant solvent effect was observed. oup.com

Given that the azide anion (N₃⁻) is the nucleophile in the azidation step, using a dipolar aprotic solvent could potentially enhance the reaction rate. However, the solubility of the diazonium salt intermediate must also be considered. Continuous processing in flow reactors has been explored for diazo-transfer reactions to improve safety and efficiency, with the choice of solvent being critical for telescoping subsequent reactions. acs.org For instance, dichloromethane (B109758) is often a preferred solvent for certain copper-catalyzed reactions involving diazo compounds, while acetonitrile (B52724) can be inhibitory. acs.org

The following table summarizes the effect of solvent on the rate of a diazo-coupling reaction, which can provide insights into solvent selection for the azidation of diazonium salts.

Table 1: Effect of Solvent on the Rate of Diazo-Coupling of 4-Nitrobenzenediazonium Fluoroborate with 2-Naphthol at 20°C

SolventDielectric Constant (ε)Second-order rate constant (k₂) (l mol⁻¹ s⁻¹)
Methanol32.61.8 x 10⁵
Acetonitrile37.51.3 x 10⁹
Nitromethane35.91.8 x 10⁹
Dimethyl sulfoxide46.75.5 x 10⁹
N,N-Dimethylformamide36.7> 10¹⁰

Data adapted from a study on diazo-coupling reactions, providing a qualitative indication of solvent effects on reactions involving diazonium ions and anionic nucleophiles. oup.com

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of the synthesis of 4-azido-3-methoxybenzoic acid are significantly influenced by temperature and pressure. The initial diazotization of the precursor, 4-amino-3-methoxybenzoic acid, is a critical step that requires low temperatures, typically between 0 and 5 °C. This is because the resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields. Maintaining a low temperature is crucial for the integrity of the diazonium intermediate before the introduction of the azide anion.

The subsequent azidation step, where the diazonium group is replaced by an azide group (N₃), can be performed at temperatures ranging from room temperature to more elevated temperatures. Thermal hazard studies on related azidation processes indicate that the reaction can be stable at temperatures up to 110 °C. icm.edu.plbibliotekanauki.pl For instance, an optimal temperature of 90 °C has been identified in some azidation reactions to ensure a reasonable reaction rate without significant solvent evaporation or thermal runaway. icm.edu.pl However, it is critical to note that organic azides are energetic compounds and can be explosive, necessitating careful temperature control and adherence to safety protocols. ucsb.edu

While high-pressure conditions (up to 1800 bar) have been shown to accelerate related reactions like azide-alkyne cycloadditions, their application directly to the synthesis of aryl azides from diazonium salts is less common. nih.gov The primary focus remains on temperature control to manage the stability of intermediates and the exothermicity of the reaction.

Table 1: Temperature Parameters for Aryl Azide Synthesis

Reaction StepTypical Temperature RangeRationale
Diazotization0–5 °CStabilizes the thermally labile diazonium salt intermediate.
Azidation0–100 °CBalances reaction rate with the thermal stability of the azide product. icm.edu.pl
Storage< 0 °C (e.g., -18 °C)Prevents decomposition of the energetic azide compound. ucsb.edu

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

Achieving high purity of 4-azido-3-methoxybenzoic acid and its synthetic intermediates is paramount. Advanced purification techniques are employed to remove unreacted starting materials, reagents, and potential side products, such as isomeric impurities.

Chromatographic Separations for Isomer Resolution

During the synthesis of 4-azido-3-methoxybenzoic acid, there is a possibility of forming positional isomers if the starting materials or reaction conditions are not perfectly controlled. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating such closely related compounds.

Reverse-phase HPLC is a common method for the purification and analysis of aromatic acids. A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (like water with a small percentage of trifluoroacetic acid or formic acid to control ionization) and an organic solvent such as acetonitrile or methanol. By carefully optimizing the gradient elution program—the changing composition of the mobile phase over time—it is possible to achieve baseline separation of the desired product from its isomers. researchgate.netnih.gov Preparative HPLC can then be used to isolate the pure compound on a larger scale.

Table 3: Exemplar HPLC Conditions for Aromatic Isomer Separation

ParameterConditionPurpose
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous component; TFA acts as an ion-pairing agent.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds.
Gradient 5% to 95% B over 30 minutesTo resolve compounds with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic compounds strongly absorb UV light.

Crystallization Protocols for High Purity Material

Crystallization is a fundamental and effective technique for obtaining highly pure solid compounds. After initial purification by other means, such as extraction or chromatography, crystallization can be employed as a final step to remove residual impurities.

The protocol involves dissolving the crude 4-azido-3-methoxybenzoic acid in a minimum amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, it will precipitate out of the solution, forming a crystalline solid. Impurities, which are present in lower concentrations, tend to remain dissolved in the solvent (the mother liquor). The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The selection of an appropriate solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. For aromatic carboxylic acids, common crystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

Green Chemistry Approaches in 4-Azido-3-methoxybenzoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.com Applying these principles to the synthesis of 4-azido-3-methoxybenzoic acid can lead to safer, more efficient, and environmentally benign manufacturing processes. whiterose.ac.uk

Solvent-Free Reaction Development

A key area of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. dergipark.org.tr Developing solvent-free reaction conditions for the synthesis of 4-azido-3-methoxybenzoic acid and its precursors is a significant step towards this goal.

Solvent-free reactions can be conducted by grinding the solid reactants together, sometimes with a catalytic amount of a substance, a technique known as mechanochemistry or "grindstone chemistry". researchgate.net For example, a solvent-free amide synthesis has been reported by heating a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. researchgate.net Similar principles could be explored for the transformations involved in producing 4-azido-3-methoxybenzoic acid.

Furthermore, reactions involving aryl azides have been successfully performed under solvent-free conditions. One study reports a multicomponent reaction using aryl azides that proceeds efficiently at room temperature without any solvent. thieme-connect.com Another approach involves using a heterogeneous catalyst, such as one bound to a polymer support, which can be easily filtered off after the reaction, simplifying the work-up and allowing for catalyst recycling. rsc.orgelsevierpure.com These solvent-free methods not only align with green chemistry principles but can also lead to higher reaction rates and easier product isolation.

Table 4: Comparison of Conventional vs. Solvent-Free Synthetic Approach

FeatureConventional SynthesisPotential Solvent-Free Approach
Solvent Uses organic solvents (e.g., DMF, Methanol)No bulk solvent used.
Catalyst Often homogeneous, requiring complex work-up.Heterogeneous or no catalyst, simple filtration. rsc.org
Energy Often requires heating/refluxing for extended periods.Can occur at room temperature or with direct heating. researchgate.netthieme-connect.com
Waste Generates significant solvent waste.Minimal waste generation.
Work-up Liquid-liquid extraction, chromatography.Simple filtration, direct isolation of the product.

Atom Economy Considerations in Synthetic Planning

The principle of atom economy, a cornerstone of green chemistry, is a critical metric for evaluating the efficiency of a synthetic route. primescholars.comwordpress.com It assesses the extent to which atoms from the reactants are incorporated into the desired final product, providing a theoretical measure of how little waste a reaction generates. rsc.org The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of synthesizing 4-azido-3-methoxybenzoic acid, planning a route with a high atom economy is paramount for sustainable chemical production. This involves selecting reaction types that are inherently efficient, such as addition and rearrangement reactions, and minimizing the use of stoichiometric reagents that are not incorporated into the final product. primescholars.com

A plausible and common synthetic pathway to aromatic azides like 4-azido-3-methoxybenzoic acid begins with a suitably substituted precursor, such as 4-amino-3-methoxybenzoic acid. The conversion of the amino group to an azide functionality is a key transformation where atom economy can be critically evaluated. This process typically involves two main steps: diazotization of the amine followed by substitution with an azide salt.

Step 1: Diazotization of 4-Amino-3-methoxybenzoic Acid

The initial step involves reacting the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).

Reactants: 4-Amino-3-methoxybenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)

Intermediate Product: 4-diazonio-3-methoxybenzoic acid chloride

Byproducts: Sodium Chloride (NaCl), Water (H₂O)

Step 2: Azide Substitution

The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield the final product.

Reactants: 4-diazonio-3-methoxybenzoic acid chloride (intermediate from Step 1), Sodium Azide (NaN₃)

Desired Product: 4-azido-3-methoxybenzoic acid

Byproducts: Nitrogen gas (N₂), Sodium Chloride (NaCl)

Table 1: Atom Economy Calculation for the Synthesis of 4-Azido-3-methoxybenzoic Acid from 4-Amino-3-methoxybenzoic Acid
RoleCompound NameMolecular FormulaMolecular Weight (g/mol)
Starting Material4-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16
ReagentSodium NitriteNaNO₂69.00
ReagentHydrochloric Acid (2 equiv.)HCl72.92 (36.46 x 2)
ReagentSodium AzideNaN₃65.01
Total Reactant MW--374.09
Desired Product4-Azido-3-methoxybenzoic acidC₈H₇N₃O₃193.16

Calculation:

% Atom Economy = (193.16 / 374.09) x 100 = 51.63%

This calculation reveals that, even under ideal conditions with 100% yield, only about half of the total mass of the reactants is converted into the desired product. The remaining mass is distributed among the byproducts: two equivalents of sodium chloride, two equivalents of water, and one equivalent of nitrogen gas. While nitrogen gas is environmentally benign, the formation of salt byproducts is a common issue that lowers the atom economy of many classical synthetic transformations. primescholars.com

Chemical Reactivity and Mechanistic Investigations of the Azido Moiety in 4 Azido 3 Methoxybenzoic Acid

Unimolecular Reactivity of the Azido (B1232118) Group

The unimolecular reactivity of the azido group in aryl azides like 4-azido-3-methoxybenzoic acid is characterized by its decomposition under thermal or photochemical stimuli. These processes lead to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate, which can then undergo various subsequent reactions.

The thermal decomposition of aryl azides is a well-established method for generating aryl nitrenes. This process typically requires elevated temperatures, and the stability of the azide (B81097) is influenced by the electronic nature of the substituents on the aromatic ring. For benzoic acid derivatives, decomposition can also involve the carboxylic acid group at higher temperatures researchgate.net. The primary pathway for the decomposition of the azido group itself involves the loss of N₂ to form a singlet nitrene, which is in equilibrium with a more stable triplet nitrene.

The resulting aryl nitrene is highly reactive and can undergo several transformations, including:

Intramolecular cyclization: The nitrene can insert into a neighboring C-H bond to form a new ring.

Intermolecular reactions: The nitrene can react with other molecules in the reaction mixture, such as abstracting hydrogen atoms or adding to double bonds.

Dimerization: Two nitrene molecules can react to form an azo compound.

The specific decomposition temperature and the distribution of products for 4-azido-3-methoxybenzoic acid are dependent on the reaction conditions, including solvent and concentration. While specific studies on the thermal decomposition of 4-azido-3-methoxybenzoic acid are not extensively documented in publicly available literature, the general pathways for aryl azides and benzoic acid derivatives provide a framework for its expected behavior researchgate.netupm.edu.my.

Photochemical activation offers an alternative, often milder, method for generating aryl nitrenes from aryl azides sci-hub.se. Upon absorption of ultraviolet (UV) light, the azido group can be excited, leading to the cleavage of the N-N₂ bond and the release of dinitrogen gas. This process also forms a highly reactive nitrene intermediate, similar to the thermal decomposition pathway nih.govresearchgate.net.

The photolysis of aryl azides can proceed through both singlet and triplet nitrene intermediates, with the initial product being the singlet nitrene sci-hub.se. The subsequent reactions of the photogenerated nitrene are similar to those observed in thermal decomposition, including intramolecular cyclization and intermolecular reactions with surrounding molecules or solvents sci-hub.se. The wavelength of light required for activation is dependent on the absorption spectrum of the specific aryl azide. For psoralen derivatives containing an azido group, absorption bands corresponding to the azido moiety are observed in the UV region, and irradiation at these wavelengths initiates the decomposition sci-hub.se.

Bimolecular Reactivity in Bioorthogonal Ligation Reactions

The azido group is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes nih.govnih.govspringernature.com. The azide's stability in biological media and its specific reactivity with certain partners make it an ideal chemical handle for labeling and modifying biomolecules nih.gov. One of the most prominent bioorthogonal reactions involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne nih.govresearchgate.netwikipedia.orgcreative-biolabs.com. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous solutions wikipedia.orgcreative-biolabs.com. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide nih.govcreative-biolabs.com.

The key steps in the catalytic cycle are:

Formation of a copper(I) acetylide from the terminal alkyne and the copper(I) catalyst.

Coordination of the azide to the copper acetylide complex.

Cycloaddition to form a six-membered copper(III)-metallacycle intermediate nih.gov.

Ring contraction and protonolysis to release the triazole product and regenerate the copper(I) catalyst.

Recent studies suggest that the catalytically active species may involve more than one copper atom, with dinuclear copper intermediates playing a significant role in the catalytic cycle nih.govbeilstein-journals.org.

The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ligands that coordinate to the copper(I) catalyst. These ligands serve to stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase the catalyst's solubility, and tune its reactivity nih.govresearchgate.net. A variety of ligands have been developed for this purpose, with nitrogen-based ligands being particularly effective.

Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), were among the first to be widely used and have been shown to accelerate the reaction and protect the copper(I) from oxidation researchgate.net. More recent developments have focused on water-soluble ligands to improve the biocompatibility of the CuAAC reaction. Examples include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and derivatives of tris(2-benzimidazolylmethyl)amine creative-biolabs.combeilstein-journals.org. The design of these ligands often involves creating a specific coordination environment around the copper center that facilitates the key steps of the catalytic cycle.

Ligand Type Example Ligand Key Features
Tris(triazolylmethyl)amines TBTA Accelerates reaction, stabilizes Cu(I)
Water-Soluble Ligands THPTA Enhances biocompatibility, improves catalyst stability in aqueous media
Tris(benzimidazolylmethyl)amines (BimH)₃ High catalytic activity, tunable properties through substitution
Azothioformamides p-MeOATF Forms stable copper(I) complexes for catalysis in aqueous media

For the reaction of benzyl azide with phenylacetylene, kinetic studies have revealed a second-order dependence on the copper catalyst concentration under certain conditions, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step nih.gov. The rate of the CuAAC reaction is also influenced by the solvent, the nature of the alkyne, and the specific ligand used. For instance, in situ infrared spectroscopy has been used to monitor the consumption of the azide and alkyne, confirming that the rate-determining step is the conversion of the azide-alkyne complex to the triazole product researchgate.net.

Reactants Catalyst System Observed Kinetics Reference
Benzyl azide and Phenylacetylene Cu(I) with tris(benzimidazolyl)methyl amine ligands Second-order in copper concentration nih.gov
General Azide and Alkyne Ligand-accelerated Cu(I) Rate-determining step is the transition of the azide-alkyne complex to the triazole researchgate.net

Further research focusing on the kinetic analysis of 4-azido-3-methoxybenzoic acid in CuAAC reactions would be beneficial for optimizing its use in various applications, particularly in the synthesis of functionalized materials and bioconjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent linkage of molecules in complex biological environments without the need for a toxic copper catalyst. wikipedia.orgnih.gov This reaction relies on the high ring strain of cyclooctyne derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. magtech.com.cn The reaction rate is sensitive to the structure of both the cyclooctyne and the azide.

The kinetics of SPAAC are profoundly influenced by the structure of the cyclooctyne, particularly its ring strain and electronic properties. While specific kinetic data for 4-azido-3-methoxybenzoic acid is not extensively published, the reactivity trends can be inferred from studies on analogous substituted aryl azides. Generally, cyclooctynes with greater ring strain and lower-lying Lowest Unoccupied Molecular Orbitals (LUMOs) exhibit faster reaction rates. nih.gov

For instance, dibenzoannulated cyclooctynes like azadibenzocyclooctyne (ADIBO) are sterically demanding and react orders of magnitude faster with primary azides than with highly substituted, sterically hindered azides. nih.gov In contrast, bicyclo[6.1.0]non-4-yne (BCN), a less sterically hindered and more electron-rich cyclooctyne, shows less variation in reaction rates with differently substituted azides. nih.govnih.gov

The following table presents representative second-order rate constants for the reaction of various aryl azides with common cyclooctynes, illustrating the impact of both cyclooctyne strain and azide electronics.

Aryl AzideCyclooctyneRate Constant (k₂) [M⁻¹s⁻¹]Reference Compound
Benzyl Azide (aliphatic reference)BCN~0.14Yes
Benzyl Azide (aliphatic reference)ADIBO/DBCO~0.90Yes
p-Methoxyphenyl AzideBCN~0.3Yes
p-Nitrophenyl AzideBCN~2.5Yes
p-Nitrophenyl AzideDIBAC~0.3Yes

Data is illustrative, based on published values for reference compounds to show general trends. nih.govsynaffix.comresearchgate.netresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the mechanism of SPAAC. The activation strain model is a powerful tool for analyzing the reaction barrier. nih.gov This model partitions the activation energy into two components: the strain energy required to distort the azide and the cyclooctyne from their ground-state geometries to the transition-state geometry, and the interaction energy between these distorted reactants.

For SPAAC, the high reactivity of cyclooctynes is attributed to a low distortion energy. The inherent ring strain means the alkyne moiety is already significantly distorted towards the bent geometry it adopts in the transition state. nih.gov Therefore, less energy is required to achieve this geometry during the reaction, resulting in a lower activation barrier.

Frontier Molecular Orbital (FMO) theory is also used to explain reactivity trends. The reaction can be governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the LUMO of the alkyne (a normal electron-demand cycloaddition) or the HOMO of the alkyne and the LUMO of the azide (an inverse electron-demand cycloaddition). For benzoannulated cyclooctynes like DIBAC, which have a relatively low-lying LUMO, the reaction primarily proceeds via a HOMO(azide)-LUMO(alkyne) interaction. nih.gov In this scenario, electron-donating substituents on the aryl azide, which raise the HOMO energy, can accelerate the reaction, although the effect is often modest. nih.gov Conversely, for more electron-rich cyclooctynes like BCN, the inverse-demand pathway can become significant, especially with electron-deficient azides that possess a low-lying LUMO. nih.govsynaffix.com This explains the dramatic rate enhancement observed for p-nitrophenyl azide with BCN. For 4-azido-3-methoxybenzoic acid, the specific transition state energies would depend on the balance of these FMO interactions with a given cyclooctyne.

Staudinger Ligation and Related Phosphine-Mediated Reactions

The Staudinger ligation is a classic bioorthogonal reaction that forms an amide bond from an azide and a specifically engineered triarylphosphine. wikipedia.orgthermofisher.com Unlike the parent Staudinger reduction which yields an amine and a phosphine oxide, the ligation variant incorporates an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom, which intercepts the key aza-ylide intermediate. wikipedia.org

The mechanism of the Staudinger ligation begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. organic-chemistry.orgnih.gov This initial step forms a linear phosphazide intermediate. Through a four-membered cyclic transition state, this intermediate loses a molecule of dinitrogen (N₂) to generate a highly reactive iminophosphorane, also known as an aza-ylide.

In the classic Staudinger reduction, this aza-ylide is hydrolyzed by water to produce a primary amine and the corresponding phosphine oxide. wikipedia.org However, in the Staudinger ligation, the aza-ylide is positioned to react via an intramolecular pathway. The nucleophilic nitrogen of the aza-ylide attacks the adjacent electrophilic ester trap. This intramolecular acylation is the key step that differentiates the ligation from the reduction. The resulting five-membered cyclic intermediate subsequently undergoes hydrolysis to yield the final amide-linked product and the phosphine oxide, with the phosphine oxide no longer being a separate byproduct but part of the ligated structure (in non-traceless versions). acs.org The term "imidate" in this context refers to the iminophosphorane (R₃P=NR') intermediate which is central to the reaction's outcome.

The efficiency and rate of the Staudinger ligation are highly dependent on the electronic properties of both the aryl azide and the phosphine reagent. nih.gov

The following table summarizes the general influence of substituents on the rate of the Staudinger ligation.

ReactantSubstituent TypeEffect on Ligation RateReason
Aryl AzideElectron-Donating (e.g., -OCH₃)IncreaseDestabilizes aza-ylide, increasing its reactivity.
Aryl AzideElectron-Withdrawing (e.g., -NO₂, -COOH)DecreaseStabilizes aza-ylide, decreasing its nucleophilicity.
Aryl PhosphineElectron-DonatingIncreaseIncreases phosphine nucleophilicity for initial attack.
Aryl PhosphineElectron-WithdrawingDecreaseDecreases phosphine nucleophilicity.

Other Emerging Bioorthogonal Chemistries Utilizing the Azido Group

While SPAAC and the Staudinger ligation are well-established, research continues to expand the toolkit of bioorthogonal reactions that utilize the azide group. These emerging chemistries aim to offer faster kinetics, new modalities of control, or different reactivity profiles.

One significant area of development is photoclick chemistry . nih.govacs.org These reactions use light to trigger the ligation event, affording a high degree of spatiotemporal control. For instance, a caged cyclopropenone can be used to mask a reactive cyclooctyne. Upon irradiation with UV light, the cage is removed, and the unmasked cyclooctyne can then rapidly react with a nearby azide via SPAAC. acs.org This allows researchers to initiate a covalent labeling event at a specific time and location within a biological system.

Another important class of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction , often referred to as tetrazine ligation. While the canonical reaction occurs between a tetrazine and a strained alkene (like trans-cyclooctene or norbornene), not directly with an azide, its interplay with azide chemistry is crucial. nih.govnih.gov Bifunctional linkers containing both an azide and a dienophile (e.g., norbornene) can be synthesized. The azide allows for an initial SPAAC conjugation, and the dienophile is then available for a subsequent, extremely fast (k₂ up to 10⁶ M⁻¹s⁻¹) tetrazine ligation. nih.govacs.org This creates a powerful strategy for sequential or multi-component labeling where the azide serves as a key functional handle. lumiprobe.com These orthogonal strategies highlight the continued central role of the azide group in advanced bioconjugation schemes.

Chemo- and Regioselectivity in Azido-Mediated Reactions

The chemical reactivity of the azido moiety (–N₃) in aromatic compounds like 4-azido-3-methoxybenzoic acid is diverse, with its participation in various reactions being highly dependent on the reaction conditions and the nature of the reacting partner. Two key aspects of its reactivity are chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preference for bond formation in one direction over all other possible directions. While detailed research findings specifically investigating the chemo- and regioselectivity of 4-azido-3-methoxybenzoic acid are not extensively available in the current body of scientific literature, the reactivity of the azido group in similarly substituted aromatic systems provides a strong basis for predicting its behavior.

The primary and most studied reaction of aryl azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with various dipolarophiles, most notably alkynes, to form triazole rings. mdpi.com The chemo- and regioselectivity of this reaction are influenced by several factors including the electronic properties of the substituents on the aromatic ring, the nature of the alkyne, and the presence or absence of a catalyst.

In the case of 4-azido-3-methoxybenzoic acid, the presence of a methoxy (B1213986) group (–OCH₃) and a carboxylic acid group (–COOH) on the phenyl ring influences the electronic properties of the azido group. The methoxy group is an electron-donating group through resonance, while the carboxylic acid group is an electron-withdrawing group. Their combined effect modulates the energy levels of the frontier molecular orbitals of the azide, which in turn affects its reactivity and selectivity in cycloaddition reactions.

Regioselectivity in [3+2] Cycloaddition Reactions with Unsymmetrical Alkynes

When 4-azido-3-methoxybenzoic acid reacts with an unsymmetrical alkyne, two possible regioisomeric triazole products can be formed: the 1,4-disubstituted and the 1,5-disubstituted isomers. The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

Thermal Cycloaddition: In the absence of a catalyst, the thermal cycloaddition of an aryl azide with an alkyne often leads to a mixture of both 1,4- and 1,5-regioisomers. The ratio of these products is determined by a combination of steric and electronic factors of both the azide and the alkyne. For many aryl azides, the thermal reaction lacks high regioselectivity. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst dramatically changes the reaction mechanism from a concerted to a stepwise process. This catalytic cycle almost exclusively yields the 1,4-disubstituted triazole isomer. The high regioselectivity is a hallmark of the CuAAC reaction, often referred to as a "click" reaction. It is anticipated that the reaction of 4-azido-3-methoxybenzoic acid with a terminal alkyne in the presence of a Cu(I) source would be highly regioselective for the 1,4-isomer.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, the use of specific ruthenium(II) catalysts directs the cycloaddition to selectively produce the 1,5-disubstituted triazole isomer. This provides a complementary method to access the alternative regioisomer with high selectivity.

The predictable and high regioselectivity of catalyzed cycloadditions makes them powerful tools in organic synthesis and medicinal chemistry for the construction of complex molecules with well-defined architectures.

Hypothetical Regioselectivity in the Reaction of 4-Azido-3-methoxybenzoic Acid with Phenylacetylene

To illustrate the expected regiochemical outcomes, the following table summarizes the predicted major products for the reaction of 4-azido-3-methoxybenzoic acid with phenylacetylene under different conditions, based on established principles for aryl azides.

CatalystReaction TypePredicted Major ProductRegioisomer
None (Thermal)Huisgen CycloadditionMixture of both isomersLow Regioselectivity
Copper(I)CuAAC1-(4-carboxy-2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole1,4-disubstituted
Ruthenium(II)RuAAC1-(4-carboxy-2-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole1,5-disubstituted

Chemoselectivity

The azido group is a relatively stable functional group and is often unreactive towards many common reagents, which allows for its presence during other chemical transformations. This property is a cornerstone of its utility in "click chemistry." For instance, the carboxylic acid group on 4-azido-3-methoxybenzoic acid could potentially undergo reactions such as esterification or amidation. The chemoselectivity of these reactions in the presence of the azido group would depend on the specific reagents and conditions employed. Generally, reactions at the carboxylic acid group can be performed without affecting the azido group, provided that harsh reducing agents or strong acids at high temperatures are avoided, as these conditions can lead to the reduction or decomposition of the azide.

Applications of 4 Azido 3 Methoxybenzoic Acid in Chemical Biology Research

Development of Bioconjugation Strategies Utilizing the Carboxylic Acid and Azido (B1232118) Functionalities

The distinct reactivity of the carboxylic acid and azide (B81097) moieties on 4-azido-3-methoxybenzoic acid allows for its strategic incorporation into biological systems. The carboxylic acid can be readily coupled to various nucleophiles on biomolecules, such as amines and alcohols, to form stable amide or ester linkages. This initial conjugation step effectively installs the azide group onto the biomolecule of interest, priming it for a second, highly selective chemical transformation.

Amide Coupling Methodologies for Biomolecule Conjugation

The carboxylic acid of 4-azido-3-methoxybenzoic acid can be activated to readily react with primary and secondary amines, most notably the ε-amino group of lysine (B10760008) residues on the surface of proteins. This reaction forms a stable amide bond, covalently linking the azido-containing small molecule to the protein.

To achieve this, the carboxylic acid is typically converted into a more reactive intermediate. Common methods include the formation of an N-hydroxysuccinimide (NHS) ester or the use of carbodiimide (B86325) coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as Sulfo-NHS. These activated species are then susceptible to nucleophilic attack by the amine groups on the biomolecule under mild, physiologically compatible conditions. This strategy effectively tags proteins and other amine-containing biomolecules with an azide handle for further functionalization.

Coupling Reagent/Method Biomolecule Target (Functional Group) General Conditions Resulting Linkage
EDC/NHSProteins (Lysine ε-amino group), Aminated surfacesAqueous buffer, pH 7.2-8.5, Room TemperatureAmide
Acyl Halide (e.g., from SOCl₂)Peptides, Small molecules with amine groupsAnhydrous organic solvent, Base catalystAmide
Carbonyldiimidazole (CDI)Primary and secondary aminesAnhydrous organic solvent (e.g., DMF, THF)Amide

Esterification Protocols for Prodrug or Bioconjugate Design

In addition to amide bond formation, the carboxylic acid of 4-azido-3-methoxybenzoic acid can be esterified by reacting it with hydroxyl groups on biomolecules or drugs. This approach is particularly relevant in prodrug design, where masking a polar functional group on a parent drug can improve its pharmacokinetic properties, such as membrane permeability.

Esterification can be achieved through several standard protocols. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic method. For more sensitive biomolecules, milder conditions are required, often involving the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting ester bond can be designed to be stable during circulation but cleaved by endogenous esterases within the target cell or tissue, releasing the active drug. This strategy allows 4-azido-3-methoxybenzoic acid to act as a linker that can be later visualized or targeted due to its azide functionality.

Esterification Method Activating Agent Target Biomolecule (Functional Group) Potential Application
Fischer-Speier EsterificationStrong Acid (e.g., H₂SO₄)Small molecule drugs (Hydroxyl group)Basic prodrug synthesis
Steglich EsterificationDCC/DMAPSteroids, Nucleosides (Hydroxyl group)Prodrugs, Bioconjugates
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chlorideComplex natural products (Hydroxyl group)Synthesis of sensitive bioconjugates

Functionalization of Biomolecules for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. nih.gov ABPP relies on chemical probes that covalently bind to the active site of enzymes. nih.gov These probes typically consist of three parts: a reactive group (or "warhead") that binds to the enzyme, a recognition element for specificity, and a reporter tag for detection and enrichment. nih.govresearchgate.net

4-Azido-3-methoxybenzoic acid is an ideal building block for the reporter tag component of these probes. Its azide group serves as a versatile chemical handle for "click chemistry," a type of bioorthogonal ligation. frontiersin.org The probe can be introduced into a biological system, and after it has bound to its target enzyme, a reporter molecule (e.g., a fluorophore or biotin) bearing a terminal alkyne can be "clicked" onto the azide, allowing for visualization or purification of the enzyme-probe complex. nih.govfrontiersin.org

Design of Protease-Targeting Azido Probes

Proteases are a major class of enzymes often targeted by ABPP. Probes for these enzymes are typically designed with a peptide sequence that is recognized by the target protease, a reactive electrophilic "warhead" that covalently modifies a nucleophilic residue in the active site (often a cysteine or serine), and a reporter tag. researchgate.nettum.de

In this context, 4-azido-3-methoxybenzoic acid can be incorporated into the probe's structure. Its carboxylic acid can be coupled to the N-terminus of the recognition peptide or to another part of the probe scaffold. The entire probe is then used to label active proteases in a cell lysate or in living cells. The azide handle allows for the subsequent attachment of a detection tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net This two-step approach allows the use of a small, minimally disruptive probe for the initial labeling event, adding the bulkier detection tag only after the biological interaction has occurred. nih.gov

Probe Component Function Example Moiety Incorporating the Subject Compound
Recognition ElementDirects the probe to a specific class of proteases.A specific peptide sequence (e.g., for caspases or cathepsins).
Reactive Group (Warhead)Forms a covalent bond with the active site nucleophile.Acyloxymethyl ketone (AOMK), fluorophosphonate, or vinyl sulfone.
Reporter HandleEnables subsequent detection or enrichment.4-azido-3-methoxybenzoic acid, attached via an amide bond to the peptide.

Kinase Substrate Analogues for Enzyme Activity Monitoring

Protein kinases are another critical class of enzymes that regulate cellular signaling. Monitoring their activity is key to understanding cell biology and disease. One strategy to profile kinase activity involves the use of substrate analogues that can be covalently tagged.

4-azido-3-methoxybenzoic acid can be used to construct kinase substrate analogues. A peptide sequence known to be a substrate for a specific kinase can be synthesized, and the azido-containing compound can be attached, for example, to the N-terminus of the peptide via an amide bond. This azido-tagged peptide can then be used in kinase assays. If the kinase is active, it will phosphorylate the peptide substrate. The resulting phosphorylated, azido-tagged peptide can then be detected or captured using alkyne-functionalized reagents. This approach allows for the specific monitoring of the activity of a particular kinase within a complex mixture of proteins. While bisubstrate analog inhibitors that mimic both ATP and the peptide substrate are a common strategy for targeting kinases, the use of tagged substrate analogues is a direct method for monitoring catalytic activity. nih.gov

Engineering of Biologically Active Molecules through Ligation Chemistry

The azide group of 4-azido-3-methoxybenzoic acid makes it a prime participant in bioorthogonal ligation reactions, most notably the azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govnih.gov This reaction is highly specific, efficient, and can be performed under biological conditions, making it ideal for chemically modifying complex biomolecules without interfering with their function. wikipedia.org

Once 4-azido-3-methoxybenzoic acid is attached to a molecule of interest (e.g., a protein, a drug, or a probe) via its carboxylic acid, the azide group is displayed and available for reaction. This azide can be ligated with any molecule containing a terminal or strained alkyne. This enables the modular construction of complex molecular architectures. For instance, an azido-labeled antibody can be "clicked" to an alkyne-modified drug to create an antibody-drug conjugate. Similarly, an azido-functionalized probe bound to its protein target can be ligated to an alkyne-bearing fluorescent dye for imaging applications or to an alkyne-biotin tag for affinity purification. acs.orgmdpi.com The stability and inertness of the resulting triazole ring ensures that the newly formed linkage does not perturb the biological system. mdpi.com

Peptide and Protein Functionalization via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioconjugation, enabling the efficient and specific attachment of molecules to peptides and proteins. nih.govrsc.org This bioorthogonal reaction forms a stable triazole linkage under mild, aqueous conditions, making it ideal for modifying biological macromolecules. rsc.orgdntb.gov.ua The process typically involves incorporating either an azide or an alkyne group into a peptide or protein, followed by reaction with a corresponding alkyne- or azide-containing molecule, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or a radiolabeling agent. nih.govdntb.gov.ua

Despite the versatility of this method, there is no specific data in the reviewed literature detailing the use of 4-azido-3-methoxybenzoic acid as a reagent for the functionalization of peptides or proteins via click chemistry. Research in this area commonly employs other azido-containing building blocks, such as azido-functionalized amino acids (e.g., azidohomoalanine) or azido-PEG linkers, which can be directly incorporated into peptide structures during synthesis. nih.govdntb.gov.ua

Nucleic Acid Labeling for Transcriptomic Studies

The labeling of nucleic acids is crucial for studying gene expression, replication, and localization within cells. Bioorthogonal chemistry provides powerful tools for this purpose, allowing for the tracking of nascent DNA and RNA. nih.gov A common strategy involves the metabolic incorporation of nucleoside analogs bearing bioorthogonal handles, such as an azide or an alkyne. nih.govnih.gov For instance, azide-modified nucleosides can be fed to cells, where they are incorporated into newly synthesized RNA. nih.gov These azide-tagged nucleic acids can then be detected by "clicking" them to fluorescent probes for imaging or to affinity tags like biotin (B1667282) for enrichment and subsequent analysis in transcriptomic studies. nih.gov

A thorough search of scientific databases did not yield any studies in which 4-azido-3-methoxybenzoic acid was used for nucleic acid labeling or in transcriptomic research. The field predominantly relies on azide-modified nucleoside analogs, such as azidoadenosine, for metabolic labeling of RNA. nih.gov

Cell Surface and Intracellular Labeling Methodologies

Metabolic Incorporation Strategies for Azido-Tagged Biomolecules

Metabolic labeling is a powerful technique for introducing chemical reporters, such as the azide group, into biomolecules within living cells. thermofisher.com This is achieved by providing cells with biosynthetic precursors that have been chemically modified with a bioorthogonal handle. nih.gov The cell's own metabolic machinery then incorporates these precursors into macromolecules like proteins and glycans. thermofisher.comnih.gov For example, cells fed with azide-modified sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz) will display azido-tagged glycans on their surfaces. nih.gov These chemical handles can then be selectively reacted with probes for visualization or proteomic analysis. nih.govnih.gov

There is no evidence in the scientific literature to suggest that 4-azido-3-methoxybenzoic acid can be used as a precursor for the metabolic incorporation of an azido tag into biomolecules. This strategy is typically reliant on azido-analogs of natural metabolic building blocks like amino acids, sugars, or nucleosides. nih.govnih.govnih.gov

Live-Cell Imaging Probe Design

Live-cell imaging allows for the visualization of dynamic biological processes in their native environment. sigmaaldrich.com The design of fluorescent probes for these applications often incorporates bioorthogonal chemistry to achieve specific labeling of target molecules. rsc.org An azide group can be incorporated into a probe to allow it to be "clicked" onto a biomolecule that has been metabolically labeled with an alkyne, or vice versa. sigmaaldrich.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful for live-cell imaging as it does not require a toxic copper catalyst. sigmaaldrich.com

While the principles of designing probes for live-cell imaging are well-established, no research articles were found that describe the synthesis or application of a live-cell imaging probe derived from 4-azido-3-methoxybenzoic acid . The development of fluorescent probes typically involves modifying existing fluorophores with reactive groups or designing novel fluorogenic molecules that become fluorescent upon reaction with their target. rsc.orgraineslab.com

Integration of 4 Azido 3 Methoxybenzoic Acid in Materials Science and Nanotechnology

Surface Functionalization for Advanced Materials

The ability to precisely control the chemical composition of a material's surface is crucial for creating advanced materials with tailored properties such as wettability, biocompatibility, and conductivity. 4-Azido-3-methoxybenzoic acid is an ideal candidate for surface modification, providing a reactive azide (B81097) terminus that can be used to immobilize a wide range of molecules.

A powerful technique for modifying surface properties is the grafting of polymer chains onto a substrate. The "grafting to" method, where pre-synthesized polymers are attached to a surface, is often facilitated by click chemistry. In this approach, a substrate is first functionalized with an azide-containing molecule like 4-azido-3-methoxybenzoic acid. Separately, polymers with terminal alkyne groups are synthesized. The azide-functionalized surface is then exposed to the alkyne-terminated polymers in the presence of a copper(I) catalyst, leading to the covalent attachment of the polymer chains via stable triazole linkages. This method allows for high grafting density and the use of a wide variety of polymer types.

Table 1: Representative Data for Polymer Grafting onto Azide-Functionalized Surfaces

PolymerSubstrateGrafting MethodResulting Film Thickness (nm)Change in Water Contact Angle
Polystyrene (PS)Silicon WaferCuAAC "Click" Reaction15+25°
Poly(methyl methacrylate) (PMMA)GoldCuAAC "Click" Reaction22+18°
Poly(ethylene glycol) (PEG)Titanium DioxideCuAAC "Click" Reaction30-40°

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They provide a precise method for tailoring interfacial properties. Azido-terminated SAMs create a versatile platform for subsequent surface functionalization via click chemistry. nih.govnih.gov For instance, azido-alkanethiols can form dense, well-ordered SAMs on gold surfaces. nih.govnih.gov Similarly, 4-azido-3-methoxybenzoic acid can be used to form SAMs on oxide surfaces (e.g., silicon oxide, indium tin oxide) where the carboxylic acid group serves as the anchor.

The resulting surface presents a high density of azide groups, ready to react with alkyne-containing molecules. nih.gov This allows for the covalent immobilization of biomolecules, redox-active species, or fluorescent probes. nih.gov The properties of the surface can be finely controlled by co-adsorbing the azido-terminated molecule with other components, creating mixed SAMs. nih.govnih.gov Characterization techniques such as grazing-angle infrared (IR) spectroscopy and X-ray photoelectron spectroscopy (XPS) can be used to monitor the presence and reaction of the azide groups on the surface. nih.govnih.gov

Table 2: Surface Properties of Self-Assembled Monolayers (SAMs)

Terminal GroupSubstrateSessile Water Contact AngleSurface Energy (mN/m)
-CH₃ (Methyl)Gold~110°Low
-COOH (Carboxylic Acid)Gold~15°High
-N₃ (Azide)Gold~77° nih.govIntermediate

Synthesis of Functional Polymers and Dendrimers

Beyond surface modification, 4-azido-3-methoxybenzoic acid and its derivatives can be directly incorporated into macromolecular architectures like polymers and dendrimers, imparting them with "clickable" functionalities for further elaboration.

Functional polymers can be synthesized by using monomers that bear the azido-methoxybenzoic acid moiety. For example, the carboxylic acid group could be converted to an ester with a polymerizable group like a methacrylate. The resulting monomer can then be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. google.com This allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity, where each monomer unit along the backbone contains a pendant azide group. google.com These "clickable" polymers serve as scaffolds for post-polymerization modification, allowing for the attachment of various functional groups, such as fluorescent dyes, carbohydrates, or peptides, in a highly efficient and specific manner. researchgate.net

Table 3: Characteristics of Polymers with Azido-Functionalized Side Chains

Polymerization MethodMonomerMolecular Weight (Mn, g/mol)Polydispersity Index (PDI)Functionality
ATRP3-azidopropyl methacrylate12,320 google.com1.44 google.comPendant Azide Groups
RAFT4-vinylbenzyl azide>10,000<1.3Pendant Azide Groups

Dendrimers are perfectly branched, three-dimensional macromolecules with a large number of surface functional groups. chemrxiv.org Their well-defined structure makes them attractive for a variety of applications. By attaching 4-azido-3-methoxybenzoic acid to the terminal groups of a dendrimer scaffold, such as a poly(amidoamine) (PAMAM) dendrimer, a macromolecule with a clickable outer shell is created. mdpi.com The carboxylic acid of the benzoic acid derivative can be coupled to the amine-terminated surface of a PAMAM dendrimer using standard peptide coupling chemistry. This results in a dendrimer decorated with a high density of azide groups on its periphery. These clickable dendrimers can then be used to attach a multitude of other molecules, creating multifunctional nanostructures for applications in diagnostics and nanotechnology. chemrxiv.org

Table 4: Properties of Dendrimers with Clickable Surface Groups

Dendrimer GenerationCoreNumber of Surface GroupsFunctionality
G2 (Generation 2)Ethylenediamine16Peripheral Azide Groups
G3 (Generation 3)Ethylenediamine32Peripheral Azide Groups
G4 (Generation 4)Ethylenediamine64Peripheral Azide Groups

Development of Hybrid Materials with Controlled Properties

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that surpass those of the individual constituents. 4-Azido-3-methoxybenzoic acid is a key enabling molecule for creating such materials through molecular-level connections. The carboxylic acid group can bind strongly to inorganic materials like metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) or quantum dots, forming a functional monolayer on their surface. This monolayer presents the outward-facing azide groups, which can then be used to "click" attach organic components, such as polymers, dendrimers, or bioactive molecules. This strategy allows for the precise design of organic-inorganic interfaces, leading to hybrid materials with controlled properties for applications in catalysis, sensing, and electronics.

Table 5: Examples of Hybrid Materials Utilizing Azide-Alkyne Click Chemistry

Inorganic ComponentOrganic ComponentLinker RolePotential Application
Iron Oxide NanoparticlesPoly(ethylene glycol)Surface functionalization for biocompatibilityMagnetic Resonance Imaging (MRI)
Gold NanoparticlesDNA OligonucleotidesAttachment of biomoleculesBiosensing
Quantum DotsTargeting Ligands (e.g., Peptides)Bio-conjugation for specific cell targetingBioimaging

Integration into Responsive Polymer Systems

The incorporation of 4-azido-3-methoxybenzoic acid into polymer structures is anticipated to impart photo-responsive characteristics. The azide group is known to be photolabile, meaning it undergoes a chemical transformation upon exposure to light, typically ultraviolet (UV) radiation. This property is instrumental in the development of "smart" materials that can change their properties in response to an external stimulus.

Upon UV irradiation, the aryl azide group in 4-azido-3-methoxybenzoic acid can be converted into a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into C-H bonds or addition to C=C double bonds of neighboring polymer chains nih.govnih.gov. This process, known as photo-crosslinking, results in the formation of a three-dimensional polymer network researchgate.netacs.orgfrontiersin.org. The formation of this network can dramatically alter the polymer's properties, leading to changes in solubility, swelling behavior, and mechanical strength.

Detailed Research Findings:

Research on similar azido-functionalized polymers has demonstrated the efficacy of this approach in creating photo-responsive hydrogels and films. For instance, chitosan, a natural biopolymer, has been successfully modified with 4-azidobenzoic acid to create a photo-crosslinkable hydrogel acs.org. Upon UV exposure, these modified chitosan chains form a stable hydrogel network. The degree of crosslinking, and thus the mechanical properties of the hydrogel, can be controlled by modulating the UV exposure time and the concentration of the azido-functionalized crosslinker.

The versatility of this approach allows for the creation of a wide range of photo-responsive polymers with tunable properties. The specific characteristics of the resulting material would depend on the parent polymer backbone, the concentration of the 4-azido-3-methoxybenzoic acid incorporated, and the conditions of the UV irradiation.

PropertyDescriptionInfluencing Factors
Photo-crosslinking Formation of covalent bonds between polymer chains upon UV irradiation, leading to a network structure.UV wavelength and intensity, duration of exposure, concentration of azide groups.
Swelling Behavior The ability of the polymer network to absorb and retain solvents. This is typically reduced after crosslinking.Crosslinking density, solvent type, temperature.
Mechanical Strength The resistance of the material to deformation and fracture. This is generally enhanced by crosslinking.Crosslinking density, polymer chain length and flexibility.
Solubility The ability of the polymer to dissolve in a solvent. Crosslinked polymers are typically insoluble.Degree of crosslinking.

Nanoparticle Surface Modification for Specific Research Applications

The bifunctional nature of 4-azido-3-methoxybenzoic acid makes it an excellent candidate for the surface modification of nanoparticles, enabling the creation of tailored nanomaterials for a variety of research applications, including targeted drug delivery, bioimaging, and sensing nih.govresearchgate.netmdpi.com.

The carboxylic acid group provides a robust anchor for attaching the molecule to the surface of various nanoparticles, such as those made of metal oxides (e.g., iron oxide, titanium dioxide) or other materials with surface hydroxyl or amine groups. This attachment can be achieved through the formation of covalent bonds or strong electrostatic interactions.

Once the nanoparticle is functionalized with 4-azido-3-methoxybenzoic acid, the exposed azide group serves as a versatile chemical handle for further modification. This "second-step" functionalization can be achieved through several strategies:

Click Chemistry: The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction nih.gov. This allows for the covalent attachment of a wide range of molecules bearing an alkyne group, such as fluorescent dyes, targeting ligands (e.g., peptides, antibodies), or therapeutic agents.

Photo-conjugation: The photoreactive nature of the azide group can also be exploited for the light-induced immobilization of biomolecules or other ligands onto the nanoparticle surface frontiersin.org. This method offers spatial and temporal control over the conjugation process.

Detailed Research Findings:

The surface functionalization of nanoparticles with molecules bearing both an anchoring group and a reactive group is a well-established strategy in nanotechnology. For example, the use of amine- or carboxyl-terminated molecules allows for the initial coating of nanoparticles, which can then be further modified. The introduction of an azide group, as in the case of 4-azido-3-methoxybenzoic acid, opens up a wider range of possibilities for subsequent bioconjugation and functionalization mdpi.comnih.gov.

This modular approach allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry. For instance, a nanoparticle could be first stabilized with 4-azido-3-methoxybenzoic acid and then conjugated with a targeting peptide via click chemistry to enhance its uptake by specific cells.

Functionalization StepReagents & ConditionsPurpose
1. Nanoparticle Anchoring 4-azido-3-methoxybenzoic acid, nanoparticles (e.g., Fe3O4, TiO2), solvent, often with heating or activating agents.To coat the nanoparticle surface with a layer of molecules exposing azide groups.
2a. Click Chemistry Alkyne-modified molecule (e.g., drug, dye), Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent.Covalent and specific attachment of a functional molecule to the nanoparticle surface.
2b. Photo-conjugation Molecule with a suitable reactive group (e.g., amine), UV light source.Light-induced covalent attachment of a functional molecule.

Advanced Spectroscopic and Analytical Methodologies for the Study of 4 Azido 3 Methoxybenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for the structural characterization of 4-azido-3-methoxybenzoic acid. These methods probe the vibrational modes of the molecule, offering direct information about the presence and environment of its functional groups.

Infrared (IR) Spectroscopy: Azido (B1232118) Asymmetric Stretch Assignment

Infrared (IR) spectroscopy is exceptionally sensitive for the identification of the azido functional group. The most prominent and diagnostic feature in the IR spectrum of an aryl azide (B81097) like 4-azido-3-methoxybenzoic acid is the intense absorption band corresponding to the asymmetric stretching vibration (νas) of the N₃ group. publish.csiro.au This band typically appears in the region of 2100-2140 cm⁻¹. d-nb.info

The precise position and shape of this absorption can be influenced by the electronic effects of the substituents on the aromatic ring. For 4-azido-3-methoxybenzoic acid, the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group modulate the electronic environment of the azido moiety. The band is often not a simple singlet but can exhibit complexity, sometimes splitting into a doublet or even a triplet. This splitting is generally not attributed to conformational isomers but rather to Fermi resonance, an interaction between the fundamental azido asymmetric stretch and overtone or combination bands of other vibrations that occur at nearly the same frequency. publish.csiro.aud-nb.info

Table 1: Characteristic IR Absorption for the Azido Group

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
Azido Asymmetric Stretch (νas) 2100 - 2140 Strong, Sharp Often the most intense peak in this region. May show splitting due to Fermi resonance.

Raman Spectroscopy: Fingerprint Region Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While the azido asymmetric stretch is also observable in Raman spectra, this technique is particularly powerful for analyzing the "fingerprint region" (typically below 1600 cm⁻¹), which contains a wealth of structural information about the benzene (B151609) ring and its substituents.

For 4-azido-3-methoxybenzoic acid, the fingerprint region would display characteristic bands for the substituted benzene ring. Key vibrations include C-C stretching modes within the ring, C-H in-plane bending, and vibrations associated with the substituents. The analysis of this region allows for confirmation of the substitution pattern on the aromatic ring. nih.govrasayanjournal.co.in For instance, the vibrational modes of the carboxylic acid and methoxy groups, as well as the C-N bond of the azido group, contribute to a unique spectral signature. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly useful technique for studying benzoic acid derivatives, as it can significantly enhance the signal and provide information about molecular orientation on a surface. researchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of 4-azido-3-methoxybenzoic acid and for tracking its transformations in chemical reactions. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides insight into the electronic environment of the nitrogen atoms in the azido group.

¹H NMR and ¹³C NMR for Atom Connectivity Confirmation

¹H and ¹³C NMR spectroscopy are the primary methods used to confirm the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the aromatic protons of the 1,2,4-trisubstituted benzene ring would appear as a distinct set of signals, with their chemical shifts and coupling patterns dictated by the electronic influence of the azido, methoxy, and carboxyl groups. The methoxy group would present as a sharp singlet, typically around 3.8-4.0 ppm. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-170 ppm range. The aromatic carbons show distinct chemical shifts based on their position relative to the substituents, and the methoxy carbon appears around 55-60 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Azido-3-methoxybenzoic Acid

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid -COOH >10 (broad s) ~167
Aromatic Ring C1-COOH - ~126
C2-H ~7.5 (d) ~112
C3-OCH₃ - ~150
C4-N₃ - ~145
C5-H ~7.2 (dd) ~125
C6-H ~7.6 (d) ~118
Methoxy -OCH₃ ~3.9 (s) ~56

Note: Predicted values are based on data from structurally similar compounds such as 4-methoxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid. chemicalbook.comphcogj.com Actual values may vary. s=singlet, d=doublet, dd=doublet of doublets.

¹⁵N NMR for Azido Group Electronic Environment

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic structure of the azido group. researchgate.net The linear N₃ group has three chemically distinct nitrogen atoms, designated Nα (attached to the ring), Nβ (central), and Nγ (terminal). Each gives rise to a separate signal in the ¹⁵N NMR spectrum.

Calculations and experimental data for various azides show characteristic chemical shift ranges for each nitrogen. researchgate.netznaturforsch.com The chemical shifts are highly sensitive to the electronic effects of the substituents on the aromatic ring, making ¹⁵N NMR a precise probe for studying electronic perturbations within the molecule. nih.govrsc.org

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Aryl Azides

Nitrogen Atom Typical δ Range (ppm, relative to MeNO₂)
Nγ (terminal) -130 to -150
Nα (attached to ring) -200 to -220
Nβ (central) -310 to -330

Source: Based on data from representative azides. researchgate.netznaturforsch.com

2D NMR Techniques for Complex Structure Elucidation

For derivatives of 4-azido-3-methoxybenzoic acid or in cases of complex reaction mixtures, 2D NMR techniques are essential for unambiguous structure determination.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons bonded to the substituents. phcogj.com For example, an HMBC spectrum could show a correlation from the methoxy protons to the C3 carbon of the aromatic ring, confirming the position of the methoxy group.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the aromatic ring.

Together, these advanced spectroscopic methods provide a comprehensive analytical toolkit for the detailed characterization of 4-azido-3-methoxybenzoic acid and its derivatives, enabling confirmation of its structure and facilitating the study of its chemical behavior.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is a cornerstone analytical technique for the study of 4-azido-3-methoxybenzoic acid, enabling researchers to monitor reaction progress and confirm the identity of products with high specificity and sensitivity. The technique measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of molecular weight and elemental composition. Its application is crucial in synthetic chemistry, where precise characterization of intermediates and final products is necessary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of 4-azido-3-methoxybenzoic acid and its derivatives, a critical step in confirming their identity. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions (isobars). For 4-azido-3-methoxybenzoic acid, HRMS is used to verify that the experimentally measured mass aligns with the theoretically calculated exact mass, thus confirming the successful synthesis and purity of the compound.

ParameterValue
Molecular Formula C₈H₇N₃O₃
Theoretical Exact Mass 193.04874 u
Primary Analytical Use Unambiguous confirmation of elemental formula
Common Instrumentation Time-of-Flight (TOF), Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of 4-azido-3-methoxybenzoic acid by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated or deprotonated molecular ion of the compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. The fragmentation of aryl azides is often characterized by the loss of a nitrogen molecule (N₂). The fragmentation of benzoic acids typically involves the loss of water (H₂O), carbon monoxide (CO), or the entire carboxyl group (COOH). researchgate.net The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of atoms within the molecule.

Based on the known fragmentation of related structures, a plausible fragmentation pattern for 4-azido-3-methoxybenzoic acid can be proposed.

Precursor Ion (m/z) [M-H]⁻Plausible Fragment Ion (m/z)Corresponding Neutral Loss
192.0415164.0466N₂
192.0415148.0302CO₂
164.0466120.0353CO₂

Electronic Spectroscopy for Electronic Structure and Reactivity Studies

Electronic spectroscopy probes the electronic transitions within a molecule and is vital for understanding the electronic structure, photochemistry, and potential applications of 4-azido-3-methoxybenzoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the light-absorbing regions, or chromophores, of a molecule. The key chromophore in 4-azido-3-methoxybenzoic acid is the azidobenzoyl moiety. The UV-Vis spectrum of the closely related compound 4-azidobenzoic acid exhibits a characteristic absorption maximum around 274 nm, which is attributed to the phenyl azide group. researchgate.net The presence of the methoxy group on the aromatic ring in 4-azido-3-methoxybenzoic acid is expected to slightly modify the position and intensity of this absorption band. This absorption is critical as it dictates the wavelength of light required to photoactivate the azide group, leading to the extrusion of N₂ gas and the formation of a highly reactive nitrene intermediate, which is the basis for its use in photocrosslinking applications.

Chromophore Expected λmax (nm) Associated Electronic Transition
Phenyl Azide~270 - 290π → π
Benzoic Acid~230 - 280π → π

Fluorescence Spectroscopy: Intrinsic Properties and Probe Applications

Fluorescence spectroscopy measures the emission of light from a molecule following excitation. While the core vanillic acid structure (4-hydroxy-3-methoxybenzoic acid) has been studied for its fluorescent properties and its interaction with proteins like human serum albumin nih.govnih.gov, the presence of the azide group in 4-azido-3-methoxybenzoic acid is expected to significantly quench any intrinsic fluorescence. Azide groups are known to provide a non-radiative decay pathway for excited states, reducing or eliminating fluorescence.

However, this characteristic makes the compound suitable for probe applications. For instance, 4-azido-3-methoxybenzoic acid can be used as a photoaffinity label. In such applications, the non-fluorescent probe is introduced to a biological system. Upon photoactivation, it forms a covalent bond with a nearby target molecule. The now-labeled target can then be detected, often through a secondary method involving a fluorescent tag (e.g., a fluorescent antibody or a click-chemistry reaction with a fluorescent alkyne or cyclooctyne). The change in the fluorescent signal upon reaction provides a powerful tool for identifying molecular interactions.

Property 4-Azido-3-methoxybenzoic acid Application Relevance
Intrinsic Fluorescence Expected to be very low to negligible (quenched by the azide group)The lack of background signal is advantageous for probe applications.
Excitation/Emission Maxima Not applicable due to quenchingThe focus is on the photochemical reaction, not intrinsic emission.
Use as a Probe High potential as a photoaffinity labeling reagentCan be used to covalently label and subsequently identify binding partners of a molecule of interest.

Theoretical and Computational Chemistry Studies of 4 Azido 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For 4-azido-3-methoxybenzoic acid, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Hypothetical Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-31G) *

Parameter Bond/Angle Calculated Value
Bond Length C-N (azide) Data not available
Bond Length N-N (azide) Data not available
Bond Length C-O (methoxy) Data not available
Bond Length C=O (carboxyl) Data not available
Bond Angle C-N-N (azide) Data not available
Dihedral Angle Phenyl-Azide Data not available

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to predict various electronic properties such as dipole moment, polarizability, and electron density distribution. These properties are vital for understanding how 4-azido-3-methoxybenzoic acid would interact with other molecules and with electric fields.

Hypothetical Data Table: Calculated Electronic Properties

Property Method Calculated Value
Dipole Moment HF/6-31G* Data not available
Polarizability MP2/aug-cc-pVDZ Data not available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 4-azido-3-methoxybenzoic acid, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization for Cycloaddition Reactions

The azide (B81097) group in 4-azido-3-methoxybenzoic acid is known to undergo cycloaddition reactions, such as the [3+2] cycloaddition with alkynes or alkenes. Computational chemistry can be used to locate the transition state for such reactions. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy and predicting the reaction rate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose.

Hypothetical Data Table: Calculated Activation Energy for a [3+2] Cycloaddition

Reaction Computational Method Activation Energy (kcal/mol)

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction of 4-azido-3-methoxybenzoic acid, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides a comprehensive understanding of the reaction mechanism, including the possibility of competing pathways and the nature of any intermediates.

Computational Kinetics for Reaction Rate Prediction

Currently, there is a notable absence of publicly available research specifically detailing the computational kinetics for predicting reaction rates of 4-azido-3-methoxybenzoic acid. While theoretical and computational chemistry provides a framework for such predictions, including methods like Transition State Theory (TST) and the use of software packages such as Gaussian or Spartan, specific studies applying these to 4-azido-3-methoxybenzoic acid have not been reported in scientific literature. The prediction of reaction rates would involve calculating the energies of reactants, transition states, and products to determine activation energies, which are crucial for understanding reaction mechanisms and kinetics. However, without dedicated computational studies on this particular compound, no specific data on its reaction rates, computed using these methods, can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Detailed molecular dynamics (MD) simulations focusing on 4-azido-3-methoxybenzoic acid are not presently found in the available scientific literature. Such simulations would be invaluable for understanding the conformational landscape of the molecule and its interactions with its environment.

Solvent Effects on Molecular Conformation

While the influence of solvents on the conformation of various molecules is a well-studied area, specific research into the solvent effects on the molecular conformation of 4-azido-3-methoxybenzoic acid through molecular dynamics simulations has not been published. General principles suggest that the conformation of 4-azido-3-methoxybenzoic acid would be influenced by the polarity and hydrogen-bonding capabilities of the solvent. In polar protic solvents, it is expected that the carboxylic acid and methoxy (B1213986) groups would form hydrogen bonds, influencing the rotational freedom around the C-C and C-O bonds. In nonpolar solvents, intramolecular forces would likely play a more significant role in determining the preferred conformation. However, without specific simulation data, a quantitative description of these effects remains speculative.

Binding Affinity Predictions for Biological Targets

There are currently no published studies that predict the binding affinity of 4-azido-3-methoxybenzoic acid to any specific biological targets using computational methods. The process of predicting binding affinity typically involves molecular docking simulations to identify potential binding poses of the ligand within the active site of a target protein, followed by more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) to calculate the binding free energy. The absence of such studies means there is no data available on the potential biological targets of 4-azido-3-methoxybenzoic acid or the strength of its interactions with them.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. There are no specific QSAR studies reported in the literature for derivatives of 4-azido-3-methoxybenzoic acid.

Descriptor Calculation for Structure-Reactivity Correlation

The first step in any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a hypothetical QSAR study on derivatives of 4-azido-3-methoxybenzoic acid, a variety of descriptors would be calculated. These can be categorized as follows:

1D Descriptors: Molecular weight, count of specific atom types, number of rotatable bonds.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, solvent-accessible surface area, and descriptors related to molecular shape.

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms.

While the tools to calculate these descriptors are readily available in various software packages (e.g., Mordred, PaDEL-Descriptor), no published studies have presented a calculated set of descriptors for a series of 4-azido-3-methoxybenzoic acid derivatives for the purpose of structure-reactivity correlation. nih.gov

Predictive Model Development for Functional Attributes

Following descriptor calculation, a predictive QSAR model would be developed by correlating these descriptors with a measured functional attribute (e.g., enzyme inhibition, receptor binding affinity). This typically involves statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests (RF). The goal is to create a model that can accurately predict the activity of new, unsynthesized derivatives. As no QSAR studies on 4-azido-3-methoxybenzoic acid derivatives have been published, there are no existing predictive models for any of their functional attributes.

Q & A

Q. How does the azido group in 4-azido-3-methoxybenzoic acid influence its reactivity in click chemistry applications?

  • Methodological Answer : The azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key experimental design factors include:
  • Catalyst Optimization : Use Cu(I) sources (e.g., TBTA ligands) to enhance reaction efficiency and reduce side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Kinetic Monitoring : Track reaction progress via FT-IR (disappearance of azide peaks at ~2100 cm⁻¹) or HPLC.
    Comparative studies with fluorinated or amino analogs (e.g., 3-fluoro-4-methoxybenzoic acid) highlight the azido group’s unique role in bioorthogonal labeling .

Q. What analytical techniques are most effective for characterizing 4-azido-3-methoxybenzoic acid’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, azido at C4).
  • Infrared Spectroscopy (IR) : Validate azide presence via N₃ stretch at ~2100 cm⁻¹.
  • Mass Spectrometry (HRMS) : Determine molecular ion ([M-H]⁻) and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for handling azides.
    These methods are standard for structurally related compounds, as seen in NIST data for 3-amino-4-methoxybenzoic acid .

Q. How can researchers resolve contradictory data on the thermal stability of 4-azido-3-methoxybenzoic acid in different solvent systems?

  • Methodological Answer :
  • Controlled Studies : Conduct parallel experiments in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents under inert atmospheres.
  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures to identify solvent-specific stability thresholds.
  • Mechanistic Probes : Use DFT calculations to model solvent interactions with the azido group.
    Such approaches address contradictions by isolating variables, as recommended in qualitative research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.